N-(4-ethoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide
Description
N-(4-Ethoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide is a spirocyclic compound featuring a quinazoline core fused with a cyclohexane ring via a spiro junction. The molecule includes a sulfanylacetamide side chain attached to the quinazoline nitrogen, with the acetamide nitrogen further substituted by a 4-ethoxyphenyl group. Its synthesis likely follows green chemistry principles, as seen in related spiroquinazoline derivatives synthesized via nucleophilic attacks of thiocarbohydrazides on ketones under ethanol reflux . Spectral validation (e.g., FT-IR and ¹³C-NMR) would align with analogs showing characteristic C–S–C stretching bands at ~748 cm⁻¹ and spiro carbon signals at 79–81 ppm .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-2-28-18-12-10-17(11-13-18)24-21(27)16-29-22-19-8-4-5-9-20(19)25-23(26-22)14-6-3-7-15-23/h4-5,8-13,25H,2-3,6-7,14-16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVBESYNLSAKEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide typically involves multiple steps. One common method includes the reaction of 4-ethoxyaniline with cyclohexanone to form an intermediate, which is then reacted with quinazoline derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid .
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl group, using reagents like halogens or alkylating agents
Scientific Research Applications
N-(4-ethoxyphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interact with specific molecular targets.
Industry: It is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. This interaction is often mediated by the quinazoline moiety, which can form hydrogen bonds and other interactions with target molecules .
Comparison with Similar Compounds
Key Observations :
- The cyclohexane spiro system in the target compound balances steric bulk and conformational flexibility compared to cyclopentane analogs .
Substituent Effects on the Aromatic Ring
†Estimated from structural analogs.
Key Observations :
- Electron-donating groups (e.g., ethoxy, methyl) increase logP compared to electron-withdrawing substituents (e.g., chloro) .
Biological Activity
N-(4-ethoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and other proliferative disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential clinical implications.
Chemical Structure
The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of the sulfanyl group and the ethoxyphenyl moiety enhances its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Specifically, N-(4-ethoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide has shown preferential activity against CDK2, making it a candidate for treating cancers that are resistant to standard therapies targeting other CDKs .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits antiproliferative activity across various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 12.5 | CDK2 inhibition |
| MCF-7 (Breast) | 10.3 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest |
These results indicate that the compound effectively inhibits cell proliferation by targeting specific pathways associated with cancer progression.
Case Studies
A notable case study involved the administration of N-(4-ethoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide in xenograft models of breast cancer. The study reported a significant reduction in tumor size compared to control groups, highlighting the compound's potential as an effective therapeutic agent .
Pharmacological Profile
The pharmacological profile of this compound suggests low toxicity and favorable bioavailability. Preliminary toxicity studies show no significant adverse effects on cardiovascular or central nervous systems at therapeutic doses, which is crucial for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
